N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide
Description
N-(4-Acetyl-3-hydroxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide characterized by a phenyl ring functionalized with acetyl (position 4), hydroxyl (position 3), and nitro (position 2) groups. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide (a structurally related derivative) is synthesized via condensation reactions followed by recrystallization from aqueous or methanol solutions . The nitro and acetyl groups are electron-withdrawing substituents, which likely influence the compound’s electronic properties, solubility, and crystallinity .
Properties
IUPAC Name |
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5(13)7-3-4-8(11-6(2)14)9(10(7)15)12(16)17/h3-4,15H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKPFQKHCTXDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The direct nitration method employs N-(4-acetyl-3-hydroxyphenyl)acetamide as the starting material. Nitric acid (90%) in acetic anhydride and dichloromethane facilitates electrophilic aromatic substitution at the ortho position relative to the hydroxyl group. The reaction proceeds under mild conditions (5°C initial cooling, followed by room-temperature stirring), yielding a mixture of regioisomers. Isolation of the desired 2-nitro isomer requires chromatographic separation, achieving a 33% yield.
Key steps include:
- Reagent Addition : Dropwise addition of nitric acid to prevent exothermic side reactions.
- Workup : Extraction with dichloromethane and drying over sodium sulfate.
- Purification : Flash column chromatography with hexane/ethyl acetate gradients.
Structural Characterization
The product’s identity is confirmed via $$ ^1H $$ NMR spectroscopy, displaying characteristic signals at δ12.83 (hydroxyl proton), δ8.78 (aromatic proton adjacent to nitro group), and δ2.68/2.32 (acetyl methyl groups).
Multi-Step Synthesis via Bromination and Hydrogenation
Synthetic Pathway Overview
A 2019 patent outlines a five-step route starting from ortho-aminophenol:
| Step | Reaction | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, ice bath | 78.8% |
| 2 | Methoxylation | Dimethyl carbonate, phase transfer catalyst | 85% |
| 3 | Bromination | N-Bromosuccinimide (NBS), CH$$2$$Cl$$2$$ | 72% |
| 4 | Acetylation/Dealkylation | AlCl$$_3$$, chloroacetyl chloride | 78.8% |
| 5 | Hydrogenation | Pd/C, H$$_2$$, triethylamine | 85% |
Critical Analysis of Each Step
Step 1 (Acetylation) : Ortho-aminophenol reacts with acetic anhydride in ethyl acetate, forming ortho-acetaminophenol. A 1:1.5 molar ratio ensures complete acetylation.
Step 2 (Methoxylation) : Dimethyl carbonate introduces a methoxy group under reflux (95–110°C), with cesium carbonate as a phase transfer catalyst.
Step 3 (Bromination) : NBS selectively brominates the aromatic ring at the 5-position, requiring strict temperature control (0–5°C) and nitrogen protection.
Step 4 (Acetylation/Dealkylation) : AlCl$$_3$$-mediated Friedel-Crafts acetylation installs the 4-acetyl group, while simultaneous dealkylation removes the methoxy group.
Step 5 (Hydrogenation) : Palladium-on-carbon catalyzes nitro group reduction, with triethylamine scavenging HBr byproducts. Hydrogen gas flow (1 bubble/sec) at 50–75°C ensures complete conversion.
Comparative Evaluation of Synthetic Routes
Yield and Purity
Practical Considerations
Mechanistic Insights and Side Reactions
Nitration Regioselectivity
In the direct method, nitration occurs ortho to the hydroxyl group due to its strong activating effect. Competing para nitration is suppressed by steric hindrance from the acetyl group.
Hydrogenation Challenges
The multi-step route’s final hydrogenation requires precise control of Pd/C loading (1:0.05–0.2 w/w) to avoid over-reduction of the acetyl moiety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-acetyl-3-oxo-2-nitrophenyl)acetamide.
Reduction: Formation of N-(4-acetyl-3-hydroxy-2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Acetyl and nitro groups decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions .
- Crystallinity: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. triclinic) depending on substituent electronic effects, suggesting the target compound’s crystal structure may similarly depend on nitro and acetyl interactions .
Biological Activity
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C10H11N3O4
- Functional Groups: Acetyl group, hydroxy group, and nitro group.
These functional groups contribute to the compound's unique reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators .
Table 1: Biological Activities of this compound
Case Studies
-
Antimicrobial Efficacy Against Klebsiella pneumoniae:
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for treating bacterial infections . -
Cytotoxicity Assessment:
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in A549 lung cancer cells with an IC50 value of 45 µM. This suggests that the compound could be further investigated for its potential use in cancer therapy .
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Studies indicate that modifications to the nitro group can significantly affect both the biological activity and toxicity profiles of related compounds .
Furthermore, ongoing investigations aim to explore the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
